Home > Products > Screening Compounds P14297 > 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide -

2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Catalog Number: EVT-4786198
CAS Number:
Molecular Formula: C16H22N4OS
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

  • Compound Description: This compound is a 1,2,4-triazole derivative synthesized as part of a study exploring the α-glucosidase inhibitory potential of novel acetamide derivatives. []
  • Relevance: This compound shares the core 1,2,4-triazole structure with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. Both compounds feature a thioacetamide group at the 3-position of the triazole ring. The key difference lies in the substituents at the 5-position of the triazole ring and the N-acetamide group. This compound has a naphthalen-1-ylmethyl group at the 5-position and an unsubstituted phenyl ring on the N-acetamide, whereas the main compound has a butyl group at the 5-position and a 2,6-dimethylphenyl group on the N-acetamide. These differences highlight the exploration of structure-activity relationships by modifying these substituents.

N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide

  • Compound Description: This compound belongs to a series of N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide compounds investigated for their α-glucosidase inhibitory potential. []
  • Relevance: This compound shares a similar structure with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. They both possess the central 1,2,4-triazole ring and a thioacetamide group at the 3-position. The distinction arises from the substituents at the 4 and 5 positions of the triazole ring. This compound has a phenyl and a naphthalen-1-ylmethyl group at the 4 and 5 positions, respectively, while the main compound has a hydrogen atom and a butyl group. These variations indicate a study of how different substituents impact biological activity.

2-{[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide

  • Compound Description: This compound represents a series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives synthesized and screened for in vitro antibacterial, antifungal, and anti-tuberculosis activities. []
  • Relevance: This compound is structurally similar to 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide, sharing the core 1,2,4-triazole ring and the thioacetamide moiety at the 3-position. The variation lies in the substituents on the triazole ring and the N-acetamide group. This compound features a phenyl group at the 4-position and a pyridine-4-phenyl group at the 5-position, while the reference compound has a hydrogen and a butyl group at those positions, respectively. Additionally, the N-acetamide group of this compound is substituted with a general aryl group, whereas the reference compound has a 2,6-dimethylphenyl group. This comparison highlights the investigation of structure-activity relationships by modifying these substituents to potentially enhance biological activities.

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (Compound 11g)

  • Compound Description: This compound, designated as 11g in the study, is a theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrid. It exhibited significant anticancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines in in vitro assays. Notably, it displayed a strong inhibitory effect on cancer cell multiplication with a low IC50 value. []

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (Compounds 5a-h)

  • Compound Description: This series of compounds, denoted as 5a-h, represents novel 1,2,4-triazole derivatives designed and synthesized for their potential as antiproliferative agents. The study investigated their anticancer activities against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3) using various assays, including MTT, flow cytometric, caspase-3, and matrix metalloproteinase-9 (MMP-9) inhibition assays. []

Ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates (2a-d)

  • Compound Description: These compounds, designated as 2a-d, are part of a study focusing on synthesizing and evaluating the antimicrobial properties of various 1,2,4-triazole derivatives. []
  • Relevance: These compounds, while containing the 1,2,4-triazole core, differ significantly from 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. The key distinctions are the presence of a carbamate group at the 4-position instead of a thioacetamide, a cyanomethyl group at the 3-position, and an alkyl substituent at the 5-position, contrasting with the butyl group and the N-(2,6-dimethylphenyl)acetamide moiety in the main compound. Despite these differences, their inclusion highlights the broader research context exploring the diverse applications of 1,2,4-triazole-based compounds.

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

  • Compound Description: This compound is a novel acefylline derivative synthesized and characterized as part of a study exploring the anticancer, hemolytic, and thrombolytic activities of acefylline-triazole hybrids. It displayed potent activity against the human liver carcinoma (Hep G2 cell line) in comparison to the parent drug acefylline. []
  • Relevance: This compound exhibits structural similarities with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. Both compounds share the core 1,2,4-triazole ring, a thioacetamide group at the 3-position, and an acetamide moiety. The key difference lies in the substituents on the triazole ring and the N-acetamide group. The N-(4-chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide has a (3,4-dichlorophenyl) group and a ((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl) group at the 4 and 5 positions of the triazole ring, respectively. The N-acetamide group of this compound is substituted with a 4-chlorophenyl group, while the main compound has a 2,6-dimethylphenyl group. This comparison highlights the impact of different substitutions on biological activity and the exploration of acefylline-derived triazole hybrids as potential anticancer agents.

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (Compound 5a)

  • Compound Description: This compound, identified as 5a in the study, is a 3,4,5-trisubstituted 1,2,4-triazole derivative bearing a quinoline ring. It demonstrated noteworthy antimicrobial activities against various bacterial and fungal strains. []
  • Relevance: This compound shares the fundamental 1,2,4-triazole ring structure and a thioacetamide group at the 3-position with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. The distinctions lie in the substituents at the 4 and 5 positions of the triazole ring and the N-acetamide group. This compound features a phenyl group at the 4-position and a ((quinolin-8-yloxy)methyl) group at the 5-position. This compound's N-acetamide group is substituted with a 6-nitrobenzothiazol-2-yl group, while the main compound has a 2,6-dimethylphenyl group. These structural modifications highlight the investigation of the impact of diverse substituents, particularly the inclusion of a quinoline ring, on antimicrobial activity.

N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1)

  • Compound Description: This compound, known as VUAA1, acts as a ligand for olfactory receptors, specifically AcerOr2, in Apis cerana cerana (Eastern honeybee). This study investigated the expressional and functional interactions of two olfactory receptors, AcerOr1 and AcerOr2, in these honeybees. []
  • Relevance: This compound shares the core 1,2,4-triazole ring and the thioacetamide group at the 3-position with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. The variations lie in the substituents at the 4 and 5 positions of the triazole ring and the N-acetamide group. VUAA1 has an ethyl group at the 4-position and a 3-pyridinyl group at the 5-position. In contrast, the reference compound has a hydrogen atom and a butyl group at those positions, respectively. The N-acetamide group of VUAA1 is substituted with a 4-ethylphenyl group, while the reference compound has a 2,6-dimethylphenyl group. Despite being studied in a different biological context, this comparison highlights the versatility of the 1,2,4-triazole scaffold and the exploration of structural diversity for targeting different biological systems.

2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (Triazole 1.1)

  • Compound Description: This compound, designated as Triazole 1.1, is a G protein-biased kappa agonist. It exhibited potential in reducing pain and itching with fewer side effects compared to unbiased kappa opioid agonists. []
  • Relevance: This compound shares the 1,2,4-triazole ring with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. The variations are in the substituents on the triazole ring: a (furan-2-ylmethyl) group at the 4-position, a ((4-methyl-3-(trifluoromethyl)benzyl)thio) group at the 5-position, and a pyridine ring at the 3-position, replacing the thioacetamide moiety in the main compound. These structural distinctions highlight the exploration of different substituents and their influence on the pharmacological profile of 1,2,4-triazole derivatives, particularly in the context of biased agonism at the kappa opioid receptor.

2-[5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio]-N-(substituted benzylidene)acetohydrazides (5a-5l)

  • Compound Description: This series of compounds, labeled 5a-5l, features a quinazolinone ring system attached to the 1,2,4-triazole core. These compounds were synthesized and evaluated for their potential as non-steroidal anti-inflammatory and analgesic agents. []
  • Relevance: These compounds share the core 1,2,4-triazole ring and the thioacetamide group at the 3-position with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. The differences lie in the substituents on the triazole ring, with these compounds having a (6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl) group at the 5-position, while the reference compound has a butyl group at that position. The N-acetamide group in this series is further extended with a substituted benzylidene group, unlike the 2,6-dimethylphenyl group in the reference compound. These structural distinctions highlight the exploration of incorporating different heterocyclic rings and substituents to modulate the biological activity of 1,2,4-triazole derivatives.

2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-nitrophenyl)acetamide (AM31)

  • Compound Description: This compound, designated as AM31, is one of the tri-substituted 1,2,4-triazoles computationally designed and evaluated as potential reverse transcriptase inhibitors using AutoDock 4.0 software. []
  • Relevance: This compound shares the core 1,2,4-triazole ring and a thioacetamide group at the 3-position with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. The variations lie in the substituents on the triazole ring and the N-acetamide group. AM31 features an amino group at the 4-position, a 2-hydroxyphenyl group at the 5-position, and a 4-nitrophenyl group on the N-acetamide, contrasting with the butyl group and the 2,6-dimethylphenyl group in the main compound. These structural differences, identified through in silico studies, underscore the exploration of diverse substituents to develop new reverse transcriptase inhibitors based on the 1,2,4-triazole scaffold.

4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole

  • Compound Description: This compound represents a novel triazole derivative synthesized and evaluated for its antimicrobial activity against various Candida species and pathogenic bacteria. []
  • Relevance: This compound is structurally similar to 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide, sharing the central 1,2,4-triazole ring and the thioacetamide moiety at the 3-position. The variation arises from the substituents on the triazole ring and the N-acetamide group. This compound features an amino group at the 4-position and a 2-cyclohexylethyl group at the 5-position, while the reference compound has a hydrogen and a butyl group at those positions, respectively. Additionally, the N-acetamide group of this compound is substituted with a benzothiazole-2-yl group, whereas the reference compound has a 2,6-dimethylphenyl group. This comparison highlights the investigation of structure-activity relationships by modifying these substituents to potentially enhance antimicrobial activities.

Properties

Product Name

2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

IUPAC Name

2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C16H22N4OS/c1-4-5-9-13-17-16(20-19-13)22-10-14(21)18-15-11(2)7-6-8-12(15)3/h6-8H,4-5,9-10H2,1-3H3,(H,18,21)(H,17,19,20)

InChI Key

XUNIJUQIFGNHNS-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=NN1)SCC(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCCCC1=NC(=NN1)SCC(=O)NC2=C(C=CC=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.